molecular formula C5H7Br3O2 B14022328 Methyl 4,4,4-tribromobutanoate CAS No. 62160-37-6

Methyl 4,4,4-tribromobutanoate

Cat. No.: B14022328
CAS No.: 62160-37-6
M. Wt: 338.82 g/mol
InChI Key: DMDKGFSHBDXCHG-UHFFFAOYSA-N
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Description

Methyl 4,4,4-tribromobutanoate: is an organic compound with the molecular formula C5H7Br3O2 It is a derivative of butanoic acid, where three bromine atoms are attached to the fourth carbon atom, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4,4-tribromobutanoate can be synthesized through the bromination of methyl butanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the fourth carbon atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where methyl butanoate is mixed with bromine and a catalyst. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize the yield and purity of the product. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4,4,4-tribromobutanoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The compound can be reduced to form methyl 4-bromobutanoate or methyl butanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxide (NaOR) in solvents like ethanol or water.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Substitution: Products like methyl 4-hydroxybutanoate, methyl 4-aminobutanoate, or methyl 4-alkoxybutanoate.

    Reduction: Methyl 4-bromobutanoate or methyl butanoate.

    Elimination: Alkenes such as methyl 3-bromobut-2-enoate.

Scientific Research Applications

Methyl 4,4,4-tribromobutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is being conducted to explore its potential as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of methyl 4,4,4-tribromobutanoate involves its interaction with nucleophiles and reducing agents. The bromine atoms on the fourth carbon atom make it highly reactive towards nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Methyl 4-bromobutanoate: A compound with a single bromine atom on the fourth carbon atom.

    Methyl 4,4-dibromobutanoate: A compound with two bromine atoms on the fourth carbon atom.

    Methyl 4-chlorobutanoate: A compound with a chlorine atom on the fourth carbon atom.

Comparison:

    Reactivity: Methyl 4,4,4-tribromobutanoate is more reactive than its mono- and dibrominated counterparts due to the presence of three bromine atoms, which increase its electrophilicity.

    Applications: While all these compounds are used in organic synthesis, this compound’s higher reactivity makes it more suitable for specific reactions requiring strong electrophiles.

    Uniqueness: The presence of three bromine atoms in this compound provides unique reactivity patterns and potential for diverse chemical transformations.

Properties

CAS No.

62160-37-6

Molecular Formula

C5H7Br3O2

Molecular Weight

338.82 g/mol

IUPAC Name

methyl 4,4,4-tribromobutanoate

InChI

InChI=1S/C5H7Br3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3

InChI Key

DMDKGFSHBDXCHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(Br)(Br)Br

Origin of Product

United States

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